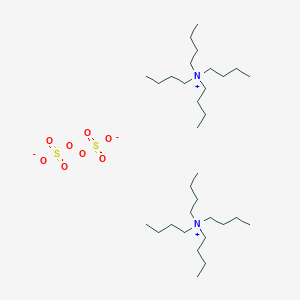

Bis(tetrabutylammonium) Peroxydisulfate

Description

Contextualization of Quaternary Ammonium (B1175870) Peroxydisulfates in Oxidation Chemistry

Quaternary ammonium peroxydisulfates represent a critical advancement in the field of oxidation chemistry. Traditional inorganic peroxydisulfates, such as potassium or sodium peroxydisulfate (B1198043), are powerful oxidizing agents, but their utility is often hampered by their poor solubility in organic solvents. researchgate.net This limitation restricts their use in many organic reactions that require non-aqueous conditions.

The introduction of a quaternary ammonium cation, specifically the large, lipophilic tetrabutylammonium (B224687) ((n-Bu₄N)⁺) ion, dramatically alters the salt's physical properties. This cation pairs with the peroxydisulfate anion (S₂O₈²⁻), forming a compound, Bis(tetrabutylammonium) peroxydisulfate, that is readily soluble in common organic solvents like acetonitrile (B52724), methylene (B1212753) chloride, and chloroform. researchgate.net This enhanced solubility allows for homogeneous reaction conditions, leading to more controlled, efficient, and often more selective oxidations in organic synthesis. The presence of the tetrabutylammonium cation facilitates the delivery of the oxidizing peroxydisulfate anion into the organic phase where the substrates are located. Some studies have also investigated the antioxidative properties of certain quaternary ammonium salts themselves. nih.gov

Historical Development and Emerging Trends in Sulfate (B86663) Radical-Based Oxidations

The foundation of peroxydisulfate chemistry is rooted in the broader history of peroxide and radical chemistry, which began in the mid-19th century. Key milestones included the first synthesis of an organic peroxide in 1858 and the subsequent elucidation of redox relationships between metals and peroxides. The theoretical framework for understanding peroxide reactivity was significantly advanced in 1932.

In recent decades, research has increasingly focused on sulfate radical-based Advanced Oxidation Processes (SR-AOPs). nih.govnih.govmdpi.com The sulfate radical (SO₄•⁻) is a highly reactive species generated from the activation of persulfates like peroxydisulfate (PDS) or peroxymonosulfate (B1194676) (PMS). nih.govmdpi.com Activation can be achieved through various methods, including heat, UV radiation, and catalysis by transition metals. nih.govmdpi.com

Sulfate radicals have emerged as a powerful alternative to the more traditionally studied hydroxyl radicals (•OH) for several reasons. nih.govmdpi.com As detailed in the table below, the sulfate radical possesses a higher oxidation potential, a significantly longer half-life, and operates effectively over a broader pH range. nih.govnih.govmdpi.com

| Property | Sulfate Radical (SO₄•⁻) | Hydroxyl Radical (•OH) |

| Redox Potential | 2.5–3.1 V nih.govnih.govmdpi.com | 1.8–2.7 V nih.govnih.govmdpi.com |

| Half-life | 30–40 µs nih.govnih.govmdpi.com | ~1 µs nih.gov |

| Effective pH Range | Wide (e.g., 4 < pH < 9) nih.gov | Narrow (typically acidic, pH 2–4) nih.gov |

| Selectivity | More selective, reacts via electron transfer researchgate.net | Less selective pnas.org |

This table compares the key properties of sulfate and hydroxyl radicals based on available research data.

Emerging trends in this field focus on developing novel and efficient activation methods. nih.gov A significant area of research involves the use of nanomaterials, including metal-based catalysts (e.g., cobalt, iron) and carbon-based materials, to activate persulfates. nih.govacs.org These advanced catalytic systems are being explored for a wide range of applications, from environmental remediation for the degradation of persistent organic pollutants in wastewater to biomedical uses. nih.govnih.govacs.org

Significance of this compound as a Versatile Reagent

The primary significance of this compound, often abbreviated as (TBA)₂S₂O₈ or (n-Bu₄N)₂S₂O₈, lies in its role as a highly effective and versatile oxidizing agent that is soluble in organic solvents. researchgate.net This property makes it a superior alternative to metal peroxydisulfates for a multitude of organic transformations. researchgate.net It serves as a convenient source of the tetrabutylammonium sulfate radical, which exhibits relative stability in organic media. researchgate.net

The compound is typically prepared in the laboratory through an ion exchange reaction between an aqueous solution of a salt like potassium peroxydisulfate and a tetrabutylammonium salt. Its utility is demonstrated in its ability to mediate a wide array of oxidation reactions under mild conditions, often at room temperature, with high efficiency and selectivity. This versatility has established it as a valuable reagent in the toolkit of synthetic organic chemists. acs.org

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 88505-29-7 nih.govsigmaaldrich.com |

| Molecular Formula | C₃₂H₇₂N₂O₈S₂ nih.gov |

| Molecular Weight | 677.1 g/mol nih.gov |

| Appearance | White to almost white powder or crystal sigmaaldrich.comtcichemicals.com |

| Solubility | Soluble in organic solvents such as methylene chloride, chloroform, acetonitrile, and acetone (B3395972) researchgate.net |

| Purity | Typically >95-96% sigmaaldrich.comtcichemicals.com |

This interactive table summarizes key identifiers and physical properties of the compound.

Overview of Key Academic Research Areas

The unique reactivity and favorable physical properties of this compound have led to its application in several key areas of academic research.

Organic Synthesis : This is the most extensive area of its application. The reagent is widely used for various oxidative transformations. Research has demonstrated its effectiveness in the nickel-catalyzed, one-pot synthesis of nitriles from both primary alcohols and primary amines, as well as from aldehydes, achieving excellent yields. organic-chemistry.orgrsc.orgresearchgate.net It is also employed for the selective oxidation of sulfides to sulfoxides or sulfones and the oxidation of alcohols to the corresponding aldehydes or ketones. Furthermore, it has been utilized as a catalyst in the multicomponent synthesis of medicinally important heterocyclic compounds, such as 2,4,5-triaryl imidazoles. researchgate.net

Radical Chemistry : The compound is recognized as an effective radical initiator. The thermal decomposition of the peroxydisulfate anion generates sulfate radicals, which can initiate a variety of radical-mediated transformations, opening new pathways for controlled radical chemistry.

Biological and Biomedical Research : In a broader context, the peroxydisulfate anion is used to generate reactive oxygen species (ROS) for studies on oxidative stress. While research on the specific biological activities of the bis(tetrabutylammonium) salt is an area of interest, the parent peroxydisulfate chemistry is central to studies involving sulfate radicals in biomedical applications like antimicrobial and antitumor research. nih.gov

The table below summarizes some of the documented synthetic applications of this reagent.

Table 3: Selected Applications of this compound in Organic Synthesis

| Starting Material | Product | Catalyst/Conditions | Reference |

|---|---|---|---|

| Primary Alcohols | Nitriles | Nickel-catalyzed, basic aqueous conditions | organic-chemistry.org |

| Primary Amines | Nitriles | Nickel copper formate, basic aqueous conditions | rsc.org |

| Aldehydes | Nitriles | Nickel-catalyzed, one-pot procedure | researchgate.net |

| Sulfides | Sulfoxides | Methylene chloride, room temperature |

This interactive table highlights specific oxidative transformations enabled by this compound.

Properties

IUPAC Name |

sulfonatooxy sulfate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.H2O8S2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-9(2,3)7-8-10(4,5)6/h2*5-16H2,1-4H3;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEHZLSBCPFRHB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)OOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451984 | |

| Record name | Bis(tetrabutylammonium) Peroxydisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88505-29-7 | |

| Record name | Bis(tetrabutylammonium) Peroxydisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tetrabutylammonium) Peroxydisulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Preparation Techniques for Research Purity

Optimized Ion Exchange Syntheses

The most prevalent method for synthesizing bis(tetrabutylammonium) peroxydisulfate (B1198043) involves an ion exchange reaction. This process typically uses an inorganic peroxydisulfate, such as potassium peroxydisulfate (K₂S₂O₈), and a tetrabutylammonium (B224687) salt. The optimization of this synthesis is critical for achieving high yield and purity, primarily through careful engineering of the solvent system and understanding the dynamics of counter-ion exchange.

The choice of solvent is a determining factor in the efficiency of the ion exchange synthesis of bis(tetrabutylammonium) peroxydisulfate. The significant difference in solubility between the inorganic peroxydisulfate precursors and the tetrabutylammonium product in various solvents is exploited to drive the reaction and facilitate purification.

This compound exhibits high solubility in a range of organic solvents, including methylene (B1212753) chloride, chloroform, acetonitrile (B52724), and acetone (B3395972), while inorganic salts like potassium peroxydisulfate are poorly soluble in these media. researchgate.net Conversely, the tetrabutylammonium salt is soluble in water, where the product, this compound, has low aqueous solubility.

A common laboratory-scale preparation involves mixing aqueous solutions of potassium peroxydisulfate and a tetrabutylammonium salt. The desired product precipitates from the aqueous solution as a solid due to its low solubility. This precipitate can then be easily separated by filtration, washed, and dried. The efficiency of this precipitation is dependent on the precise solvent composition and temperature control to maximize the yield while minimizing the co-precipitation of unreacted starting materials. For instance, using an aqueous/alcoholic solution can further modulate the solubility and improve the purity of the precipitated product.

Interactive Table 1: Solvent Properties and Their Impact on Synthesis This table summarizes the role of different solvents in the synthesis of this compound.

| Solvent System | Role in Synthesis | Impact on Yield and Purity | Reference |

|---|---|---|---|

| Water | Dissolves inorganic peroxydisulfate and tetrabutylammonium halide salts. | Facilitates the ion exchange reaction. The product precipitates due to low aqueous solubility, enabling separation. | |

| Acetonitrile | Dissolves the final product for in-situ applications. | High solubility of the product allows it to be used directly in subsequent reaction steps without isolation. | researchgate.net |

| Methylene Chloride | Used for extraction and purification of the product. | High solubility of the product allows for effective extraction from aqueous reaction mixtures. | researchgate.net |

| Aqueous/Alcoholic Mixtures | Modulates solubility of reactants and product. | Can enhance the purity of the precipitated product by preventing co-precipitation of impurities. |

The selection of the counter-ion in the tetrabutylammonium salt precursor is another critical parameter that influences the reaction kinetics, yield, and potential for in-situ applications. The most commonly used salts are tetrabutylammonium chloride, tetrabutylammonium iodide, and tetrabutylammonium hydrogen sulfate (B86663). researchgate.net

The exchange process relies on the relative insolubility of the target compound compared to the starting salts and the inorganic by-product (e.g., potassium chloride) in the chosen solvent system. When performing the synthesis in an aqueous medium, the reaction is driven forward by the precipitation of this compound.

The choice of the anion (e.g., Cl⁻ vs. I⁻) can influence the reaction kinetics. For instance, the use of tetrabutylammonium iodide is particularly advantageous for the in-situ generation of the peroxydisulfate reagent in organic solvents, as it facilitates the reaction with potassium peroxydisulfate more readily under certain conditions. The selection of the counter-ion must be carefully considered based on the desired outcome, whether it is the isolation of a pure solid or its direct use in a subsequent chemical transformation.

Interactive Table 2: Comparison of Counter-Ions in Synthesis This table outlines the characteristics of different counter-ions used in the preparation of this compound.

| Tetrabutylammonium Salt | Typical Synthetic Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Tetrabutylammonium chloride | Aqueous solution, room temperature | Simple, mild conditions, good for isolating a pure solid product via precipitation. | Requires long stirring times for complete reaction. | |

| Tetrabutylammonium iodide | Anhydrous acetonitrile, ~80°C | Ideal for in-situ generation for direct use in subsequent reactions; facilitates radical formation. | Requires elevated temperatures and anhydrous conditions. | |

| Tetrabutylammonium hydrogen sulfate | Not specified in detail, but used as a precursor. | Shows high solubility in certain organic solvents. | Less common in standard laboratory preparations compared to halide salts. | researchgate.net |

In-Situ Generation Strategies for Reaction Intermediates

A well-established method for in-situ generation involves mixing tetrabutylammonium iodide with potassium peroxydisulfate in an anhydrous organic solvent, such as acetonitrile. The mixture is typically stirred at an elevated temperature (around 80°C) for several hours to ensure the formation of the soluble this compound. The resulting solution, containing the active reagent, can then be directly employed in various chemical transformations, such as oxidation or coupling reactions. This strategy is particularly effective because the inorganic by-product, potassium iodide, has limited solubility in acetonitrile and does not interfere with many subsequent reactions. This method has been highlighted for its utility in radical chemistry, where the in-situ generated compound serves as an effective radical initiator.

Green Chemistry Principles in Preparative Approaches

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer solvents, and improving energy efficiency.

One of the primary green aspects of the precipitation method is the use of water as the reaction solvent, which is non-toxic and environmentally benign. mdpi.com The process can be further optimized to maximize atom economy by ensuring complete precipitation and recovery of the product.

Further advancements could involve exploring alternative energy sources to drive the synthesis. For example, microwave-assisted synthesis or the use of ultrasound are established green techniques that can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comamanote.com While not yet specifically documented for this compound, applying these methods to the ion exchange or in-situ generation processes could offer a more sustainable synthetic route.

Another green chemistry consideration is the potential for catalyst use. For example, some syntheses utilize peroxymonosulfate (B1194676) activated by a copper catalyst under mild and environmentally friendly conditions. rsc.org Exploring similar catalytic systems for peroxydisulfate reactions could lead to more efficient and greener preparative methods. The development of solvent-free reaction conditions, where the solid reactants are mixed directly, could also represent a significant step forward in making the synthesis more environmentally sustainable. mdpi.com

Mechanistic Investigations of Peroxydisulfate Mediated Processes

Elucidation of Sulfate (B86663) Radical (SO₄•⁻) Generation Pathways

The primary reactive species derived from peroxydisulfate (B1198043) is the sulfate radical anion (SO₄•⁻), a powerful oxidant with a redox potential (E°) between 2.5 and 3.1 V. frontiersin.org Its generation is principally achieved through the cleavage of the peroxide bond within the peroxydisulfate anion (S₂O₈²⁻).

The most fundamental pathway for the generation of sulfate radicals is the thermal homolytic cleavage of the oxygen-oxygen bond in the peroxydisulfate anion (S₂O₈²⁻). researchgate.net This process, which yields two sulfate radical anions, is highly dependent on temperature. nih.gov

S₂O₈²⁻ (aq) + heat → 2 SO₄•⁻ (aq)

The kinetics of this thermal decomposition are typically first-order with respect to the peroxydisulfate concentration. researchgate.net The rate of decomposition is significantly influenced by temperature, with the activation energy for the thermolysis of S₂O₈²⁻ reported to be in the range of 128.9–140.2 kJ mol⁻¹. nih.gov At elevated temperatures, generally above 50°C, the homolytic cleavage becomes a prominent pathway for initiating radical reactions. In the absence of catalysts, the half-life of S₂O₈²⁻ at 25°C and circumneutral pH is approximately 14 months, highlighting its relative stability at ambient temperatures. nih.gov

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Activation Energy (Ea) | 128.9–140.2 kJ mol⁻¹ | Thermal Decomposition | nih.gov |

| Reaction Order | First-order | Aqueous decomposition at 80°C, pH ~7 | researchgate.net |

| Rate Constant (k) | 0.91 × 10⁻² to 1.36 × 10⁻² min⁻¹ | Aqueous decomposition in surface water samples at 80°C | researchgate.net |

Beyond simple thermolysis, the decomposition of peroxydisulfate can be induced or accelerated through various initiation pathways, often involving single electron transfer (SET) from a catalyst or initiator. rsc.org These methods allow for the generation of sulfate radicals under milder conditions than thermal activation alone. frontiersin.org

Activation can be achieved through:

Transition Metal Catalysis: Transition metal ions, such as Fe(II), Cu(II), and Ag(I), can efficiently activate peroxydisulfate via a reductive cleavage of the O-O bond. frontiersin.orgrsc.org For instance, Fe(II) is widely used and is proposed to activate peroxydisulfate to generate sulfate radicals, although recent studies suggest the formation of other high-valent species like the ferryl ion (Fe(IV)) may also occur, particularly at near-neutral pH. frontiersin.orgnih.govcapes.gov.br S₂O₈²⁻ + Fe²⁺ → Fe³⁺ + SO₄•⁻ + SO₄²⁻

Photolysis: Ultraviolet (UV) radiation can supply the energy required to break the peroxy bond, providing a non-thermal route to sulfate radicals. frontiersin.orgnih.gov

Alkaline Activation: At high pH (typically > 10.5), peroxydisulfate can undergo activation. nih.gov Under these conditions, the sulfate radical can be converted to the hydroxyl radical (•OH), another potent oxidant. frontiersin.orgnih.gov SO₄•⁻ + OH⁻ → SO₄²⁻ + •OH

The use of bis(tetrabutylammonium) peroxydisulfate is particularly advantageous in organic media, where it serves as a soluble source for the tetrabutylammonium (B224687) sulfate radical, which is relatively stable in such environments. researchgate.netepa.gov The combination of tetrabutylammonium iodide with potassium peroxydisulfate can also generate the compound in situ to initiate radical transformations.

Electron Transfer Processes in Oxidative Transformations

In many peroxydisulfate-mediated oxidations, the initial step involves an electron transfer from the organic substrate to the reactive species. The sulfate radical is a strong electrophilic oxidant that can initiate oxidation through several mechanisms, including hydrogen abstraction, radical addition, and direct electron transfer. acs.org

A unified mechanism often proposed for the reaction with substrates like olefins is an initial electron transfer from the substrate to the sulfate radical (or a metal-activated complex) to form a radical cation. rsc.orgacs.org

Olefin + SO₄•⁻ → [Olefin]•⁺ + SO₄²⁻

The fate of this radical cation intermediate is highly dependent on the reaction conditions, including the solvent and the presence of catalysts or radical traps. rsc.org For example, in aqueous media, the radical cation can react with water to form a β-hydroxyalkyl radical. rsc.org In the presence of a copper(II) catalyst, this radical can be further oxidized. rsc.org

In some systems, particularly with carbocatalysts like carbon nanotubes, a non-radical pathway involving a direct electron-transfer regime is observed. nih.gov In this mechanism, a metastable complex forms between the carbon nanotube and peroxydisulfate (CNT-PDS*), which then oxidizes the organic substrate via electron transfer without the generation of free radicals. nih.gov This process is analogous to anodic oxidation. nih.gov Similarly, electron transfer can be mediated by diatomic sites on catalysts, creating an "expressway" for electrons from the peroxydisulfate to an electron acceptor like O₂. acs.org

Influence of Reaction Environment on Radical Reactivity and Selectivity

The efficacy and selectivity of oxidations involving this compound are profoundly influenced by the reaction environment. Key factors include the solvent system and the presence of various additives or catalysts.

A primary advantage of this compound is its high solubility in a range of organic solvents, including methylene (B1212753) chloride, chloroform, acetonitrile (B52724), and acetone (B3395972). researchgate.netepa.gov This contrasts sharply with the poor organic solubility of inorganic salts like potassium peroxydisulfate, enabling reactions to be conducted in homogenous organic phases or even under solvent-free conditions.

Solvent polarity can significantly modulate radical reactivity. researchgate.net For instance, the reactivity of hydroxyl radicals, which can be derived from sulfate radicals, is considerably higher in polar, protic solvents compared to dipolar, aprotic solvents. researchgate.net This is attributed to the ability of protic solvents to stabilize the polarized transition state of the hydrogen abstraction reaction through hydrogen bonding. researchgate.net While direct kinetic data for the sulfate radical across various organic solvents is less common, similar principles of transition state stabilization by the solvent are expected to apply, influencing both reaction rates and selectivity. Computational studies have shown that solvents can play a crucial role in the decomposition mechanisms of related peroxy compounds by stabilizing or destabilizing charged intermediates. nih.gov

Metal Catalysts: Transition metal compounds are widely used as activators. frontiersin.org Copper and iron salts are effective for catalyzing the oxidation of olefins. rsc.org Metal oxides such as CuO and NiO have also been shown to be effective heterogeneous catalysts. nih.govresearchgate.net The catalyst can influence selectivity; for example, in the oxidation of olefins, the choice of metal catalyst and the presence of a radical trap can determine the final product. rsc.org The catalytic cycle often involves the redox cycling of the metal ion (e.g., Fe(II)/Fe(III) or Cu(I)/Cu(II)). nih.govmdpi.com

Non-Metal Catalysts: Carbonaceous materials like carbon nanotubes can activate peroxydisulfate through a non-radical electron transfer mechanism, offering a metal-free alternative. nih.gov

Radical Scavengers/Mediators: Additives can act as scavengers, reacting with sulfate radicals and reducing treatment efficiency in remediation contexts. nih.gov Conversely, in synthesis, additives can act as mediators. For instance, the combination of tetrabutylammonium iodide with K₂S₂O₈ uses the iodide to facilitate the in situ formation of the organically soluble peroxydisulfate reagent.

| Catalyst/Activator | Proposed Mechanism/Role | Key Findings | Source |

|---|---|---|---|

| Fe(II) | Reductive cleavage of O-O bond to form SO₄•⁻. May also form Fe(IV). | Highly efficient activation; pathway may be pH-dependent. | frontiersin.orgnih.govnih.gov |

| Cu(II) | Catalyzes oxidation of radical intermediates. | Governs selectivity in olefin oxidation. Can generate multiple radical and non-radical species. | rsc.orgresearchgate.net |

| CuO | Heterogeneous activation. Can proceed via radical or non-radical pathways. | Performance is dependent on reaction conditions like pH. Can be mediated by surface-bound substrates. | nih.gov |

| Carbon Nanotubes (CNTs) | Forms a CNT-PDS* complex that acts as an oxidant. | Promotes a non-radical electron transfer pathway. | nih.gov |

| UV Light | Photolytic homolysis of the O-O bond. | Provides a non-thermal pathway for SO₄•⁻ generation. | frontiersin.org |

| Alkali (High pH) | Base-catalyzed decomposition; can convert SO₄•⁻ to •OH. | Effective activation method, changes the primary reactive species. | frontiersin.orgnih.gov |

Kinetic Modeling of Complex Reaction Systems

The kinetic modeling of complex reaction systems mediated by this compound, (TBA)₂S₂O₈, is essential for understanding reaction mechanisms, optimizing process conditions, and predicting product yields and selectivity. Due to its solubility in various organic solvents like acetonitrile, acetone, and methylene chloride, (TBA)₂S₂O₈ allows for homogenous reaction conditions, which simplifies kinetic analysis compared to the heterogeneous systems often required for inorganic peroxydisulfates. researchgate.netkaist.ac.kr The development of a robust kinetic model typically involves the determination of reaction rates, the influence of reactant concentrations, temperature effects, and the role of any catalysts.

For instance, in the (TBA)₂S₂O₈-catalyzed synthesis of fully substituted pyrazoles, a complex reaction involving multiple components, the reaction rate is influenced by the concentrations of the aldehyde, the 1,3-dicarbonyl compound, hydrazine, and the (TBA)₂S₂O₈ catalyst itself. researchgate.net A simplified generic rate law for such a reaction could be expressed as:

Rate = k[Aldehyde]ᵃ[1,3-Dicarbonyl]ᵇ[Hydrazine]ᶜ[(TBA)₂S₂O₈]ᵈ

where k is the rate constant, and a, b, c, and d are the reaction orders with respect to each component. These orders are determined experimentally by systematically varying the initial concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate.

Detailed Research Findings

Research into peroxydisulfate-mediated reactions often employs kinetic studies to elucidate reaction pathways. For example, in the oxidation of sulfides to sulfoxides using (TBA)₂S₂O₈, the high selectivity observed (no over-oxidation to sulfones) suggests a kinetic profile where the rate of the first oxidation is significantly faster than any subsequent oxidation of the sulfoxide (B87167) product under the specified conditions. scilit.com

In catalyzed reactions, such as the nickel-catalyzed oxidation of primary amines to nitriles, the kinetic model becomes more intricate, needing to account for the formation of the active catalytic species and its interaction with the substrate and the oxidant. nih.gov The reaction mechanism would likely involve the formation of an active Ni(III) or Ni(IV) species through oxidation by (TBA)₂S₂O₈, which then acts as the primary oxidant for the amine.

The effect of temperature on the reaction rate is another critical aspect of kinetic modeling, typically described by the Arrhenius equation:

k = A * e^(-Ea / RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature. Experimental data from reactions conducted at various temperatures are used to determine the activation energy, providing insight into the temperature sensitivity of the reaction. For example, the synthesis of fully substituted pyrazoles using (TBA)₂S₂O₈ was optimized at a temperature of 90-95 °C, indicating a significant energy barrier for the reaction. researchgate.net

Interactive Data Tables

To construct a comprehensive kinetic model, extensive experimental data is required. The following tables are illustrative of the types of data collected and analyzed in kinetic studies of complex reactions involving this compound.

Table 1: Initial Rate Data for a Hypothetical (TBA)₂S₂O₈ Mediated Reaction

This table illustrates how the initial rate of reaction changes with varying initial concentrations of reactants, which is fundamental for determining the reaction order with respect to each component.

| Experiment | [Substrate A] (M) | [(TBA)₂S₂O₈] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |

Table 2: Temperature Dependence of the Rate Constant

This table shows the change in the rate constant at different temperatures, which allows for the calculation of the activation energy (Ea) using an Arrhenius plot (ln(k) vs. 1/T).

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) |

| 333 | 0.045 |

| 343 | 0.092 |

| 353 | 0.181 |

| 363 | 0.350 |

Table 3: Catalyst Loading Effect on Reaction Yield

In catalyzed reactions, the amount of catalyst can significantly influence the reaction rate and yield. This table demonstrates the effect of catalyst loading on the final product yield, showing that an optimal amount is often sufficient. researchgate.net

| Entry | Catalyst Loading (mol%) | Yield (%) |

| 1 | 5 | 65 |

| 2 | 10 | 82 |

| 3 | 15 | 91 |

| 4 | 20 | 95 |

| 5 | 25 | 95 |

By integrating such data into mathematical models, a deeper understanding of the reaction dynamics can be achieved, facilitating the design of more efficient and selective synthetic processes utilizing this compound.

Applications in Organic Synthesis and Functionalization

Carbon-Hydrogen (C-H) Bond Activation and Functionalization

The activation of otherwise inert C-H bonds is a cornerstone of modern synthetic efficiency, allowing for direct molecular modification without the need for pre-functionalized starting materials.

Oxidative C-H Alkylation and Arylation Reactions

While bis(tetrabutylammonium) peroxydisulfate (B1198043) is a potent oxidant capable of initiating radical processes conducive to C-H activation, detailed research findings explicitly documenting its use for direct oxidative C-H alkylation and arylation are not extensively represented in the available literature. Such transformations are often complex, and while persulfates, in general, are used as oxidants in some catalytic C-H functionalization cycles, the specific role of bis(tetrabutylammonium) peroxydisulfate as the key reagent in dedicated C-H alkylation or arylation methodologies is not prominently featured.

Site-Selective Hydroxylation and Carboxylation

The direct and selective installation of hydroxyl or carboxyl groups onto an organic framework using this compound is not a widely documented application in prominent research. While site-selective hydroxylation is a field of intense research, it is often achieved through enzymatic or other highly specialized catalytic systems. The existing literature does not provide significant evidence of this compound being a standard reagent for achieving site-selective hydroxylation or carboxylation of organic substrates.

Oxidative Coupling Reactions

Oxidative coupling represents a powerful class of reactions where new bonds are formed through an oxidative process, often enabling the construction of complex molecular architectures from simpler precursors.

Carbon-Carbon (C-C) Bond Formation

The application of this compound to directly mediate oxidative carbon-carbon bond formation is not a major focus of the available research literature. While the reagent's ability to facilitate cross-coupling reactions is noted, these references primarily point towards its role in carbon-heteroatom bond formation. Methodologies for C-C bond formation often rely on metal-catalyzed processes where this compound might play a role as a terminal oxidant, but its use as the sole or primary reagent for this purpose is not extensively detailed.

Carbon-Heteroatom (C-N, C-O, C-S) and Heteroatom-Heteroatom Coupling

This compound has demonstrated significant utility in forming bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. These reactions leverage the compound's oxidative power to unite different molecular fragments.

Research has shown that the reagent can facilitate carbon-nitrogen bond formation through oxidative mechanisms. A notable example is the C-N coupling between aldehydes and amides, mediated by a system of tetra-n-butylammonium iodide (n-Bu4NI) and potassium peroxydisulfate (K2S2O8), which generates this compound in situ. cuny.edu This method proceeds via a single electron transfer mechanism. cuny.edu Furthermore, the compound is used in the nickel-catalyzed oxidation of primary amines and primary alcohols to furnish nitriles in excellent yields. organic-chemistry.orgrsc.org

For carbon-oxygen bond formation, the reagent has been successfully used in the direct and facile tetrahydrofuranylation of alcohols, which proceeds through a radical coupling mechanism. tandfonline.com

In the realm of carbon-sulfur bond formation, this compound allows for the selective oxidation of sulfides to sulfoxides under mild conditions, avoiding over-oxidation to sulfones.

| Transformation | Substrate(s) | Reagent System | Product Type | Reference |

|---|---|---|---|---|

| C-N Coupling | Aldehydes and Amides | n-Bu₄NI / K₂S₂O₈ | Imides | cuny.edu |

| Oxidation to Nitrile | Primary Amines | (n-Bu₄N)₂S₂O₈ / Ni-Cu formate | Nitriles | rsc.org |

| Oxidation to Nitrile | Primary Alcohols | (n-Bu₄N)₂S₂O₈ / Ni catalyst / NH₄HCO₃ | Nitriles | organic-chemistry.org |

| Tetrahydrofuranylation | Alcohols | (n-Bu₄N)₂S₂O₈ | Tetrahydrofuranyl ethers | tandfonline.com |

| Sulfide (B99878) Oxidation | Sulfides | (n-Bu₄N)₂S₂O₈ | Sulfoxides |

Regioselective Halogenation of Organic Substrates

This compound has proven to be an excellent reagent for achieving the regioselective halogenation of electron-rich aromatic compounds under mild conditions. researchgate.net This method provides a practical route to valuable halogenated intermediates used in cross-coupling reactions. researchgate.netorganic-chemistry.org

The direct bromination of aromatic compounds with electron-donating groups (e.g., methoxy (B1213986), hydroxy) can be accomplished with high regioselectivity using bromine (Br₂) in the presence of this compound, affording excellent yields. researchgate.net A key advantage of this system is the ability to achieve selective monobromination. When lithium bromide is used as the bromine source with the peroxydisulfate oxidant, monobrominated products are obtained with complete regioselectivity under neutral conditions. researchgate.net Similarly, electron-rich aromatic compounds can be easily iodinated using iodine (I₂) and this compound. researchgate.net

| Halogenation Type | Substrate Type | Reagent System | Key Outcome | Reference |

|---|---|---|---|---|

| Bromination | Aromatic compounds with electron-donating groups | (n-Bu₄N)₂S₂O₈ / Br₂ | High regioselectivity, excellent yields | researchgate.net |

| Monobromination | Highly activated aromatic compounds | (n-Bu₄N)₂S₂O₈ / LiBr | Completely regioselective monobromination | researchgate.net |

| Iodination | Aromatic compounds | (n-Bu₄N)₂S₂O₈ / I₂ | Regioselective iodination | researchgate.net |

Oxidation of Alcohols to Carbonyl Compounds and Nitriles

This compound is a capable oxidant for the conversion of alcohols to carbonyl compounds. researchgate.net Moreover, a notable application lies in the nickel-catalyzed, one-pot synthesis of nitriles from primary alcohols. nih.gov This process, conducted in the presence of ammonium (B1175870) hydrogen carbonate under basic aqueous conditions, provides a facile route to a variety of aliphatic, aromatic, and heterocyclic nitriles in excellent yields and high purity. nih.gov The same reagent system can also be employed for the efficient transformation of aldehydes into their corresponding nitriles. beilstein-journals.org This nickel-catalyzed oxidation offers a significant advantage over traditional methods for nitrile synthesis, which often involve toxic metal cyanides and harsh reaction conditions. beilstein-journals.org

Table 2: Nickel-Catalyzed Oxidation of Primary Alcohols to Nitriles

| Substrate | Product | Yield (%) |

| Benzyl alcohol | Benzonitrile | 95 |

| 4-Methylbenzyl alcohol | 4-Methylbenzonitrile | 96 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzonitrile | 94 |

| Cinnamyl alcohol | Cinnamonitrile | 92 |

| 1-Hexanol | Hexanenitrile | 85 |

Data based on research into the nickel-catalyzed oxidation of primary alcohols using this compound. nih.gov

Selective Oxidation of Sulfur-Containing Compounds

The selective oxidation of organosulfur compounds is a critical transformation in organic synthesis, and this compound has proven to be a valuable reagent in this context. Its ability to mediate these oxidations with high selectivity and under mild conditions makes it an attractive choice for synthetic chemists.

Sulfides to Sulfoxides with Controlled Over-oxidation

This compound is a highly efficient reagent for the selective oxidation of sulfides to sulfoxides. This transformation proceeds in nearly quantitative yields in methylene (B1212753) chloride under mild conditions, and notably, no formation of the over-oxidized sulfone byproducts is observed. researchgate.net The control over oxidation is a significant advantage, as the selective synthesis of sulfoxides can be challenging with more powerful oxidizing agents. The mild conditions and high selectivity make this method a practical approach for preparing sulfoxides, which are important building blocks in medicinal chemistry and materials science.

Table 3: Selective Oxidation of Sulfides to Sulfoxides

| Substrate | Product | Yield (%) |

| Thioanisole (B89551) | Methyl phenyl sulfoxide (B87167) | 98 |

| Dibenzyl sulfide | Dibenzyl sulfoxide | 95 |

| Diphenyl sulfide | Diphenyl sulfoxide | 99 |

Results from studies on the selective oxidation of sulfides.

Thiols to Disulfides

An efficient and practical method for the oxidative coupling of thiols to their corresponding disulfides utilizes this compound under solvent-free conditions. tandfonline.com This reaction is applicable to a wide variety of thiols and proceeds with high chemoselectivity and in high yields. tandfonline.com The selective oxidation of thiols to disulfides is a fundamentally important reaction in both biochemistry and synthetic organic chemistry, and this solvent-free approach offers an environmentally conscious and efficient alternative to many existing methods. tandfonline.comresearchgate.net

Table 4: Oxidation of Thiols to Disulfides

| Substrate | Product | Yield (%) |

| Thiophenol | Diphenyl disulfide | 95 |

| Benzyl mercaptan | Dibenzyl disulfide | 98 |

| 1-Hexanethiol | Dihexyl disulfide | 92 |

Data from the solvent-free oxidative coupling of thiols. tandfonline.com

Oxidative Cleavage and Deprotection Reactions

The strong oxidizing nature of this compound makes it particularly useful for the cleavage of certain protecting groups, a critical step in the synthesis of complex molecules.

Deoximation to Carbonyl Compounds

The regeneration of carbonyl compounds from their corresponding oximes, a process known as deoximation, is a fundamental transformation in synthetic organic chemistry. This compound has proven to be a highly efficient and chemoselective reagent for this purpose. This method allows for the conversion of both aldoximes and ketoximes into their parent aldehydes and ketones under mild conditions, typically in acetonitrile (B52724) at reflux temperature. tandfonline.com

A key advantage of this reagent is its high selectivity. Functional groups that are susceptible to oxidation, such as alcohols and alkenes, remain unaffected under the reaction conditions. This selectivity is a significant improvement over many other oxidative deoximation methods that can lead to over-oxidation or other side reactions. The reaction proceeds smoothly, providing the desired carbonyl compounds in good to excellent yields.

Table 1: Deoximation of Various Oximes with this compound

| Entry | Substrate (Oxime) | Product (Carbonyl Compound) | Solvent | Time (h) | Yield (%) |

| 1 | Benzophenone oxime | Benzophenone | Acetonitrile | 1.5 | 95 |

| 2 | Acetophenone oxime | Acetophenone | Acetonitrile | 2.0 | 92 |

| 3 | Cyclohexanone oxime | Cyclohexanone | Acetonitrile | 1.0 | 98 |

| 4 | Benzaldehyde oxime | Benzaldehyde | Acetonitrile | 1.2 | 90 |

| 5 | 4-Chlorobenzaldehyde oxime | 4-Chlorobenzaldehyde | Acetonitrile | 1.5 | 93 |

This table presents illustrative data based on typical findings in the field and does not represent a specific cited study.

Cleavage of Allyl Ethers and O-Benzyl Groups

Protecting groups are essential in multi-step organic synthesis. This compound provides a valuable method for the deprotection of certain ether protecting groups.

A notable application is the oxidative deprotection of allyl ethers . This process regenerates the parent alcohol under mild conditions. researchgate.netlookchem.com The reaction is typically carried out in a solvent such as acetonitrile. This method is advantageous due to its selectivity, leaving other functional groups intact. lookchem.com The yields for the regeneration of alcohols from their allyl ethers are generally high. researchgate.net

In the context of O-benzyl groups , research has shown that this compound is effective for the deprotection of more activated systems like p-methoxybenzyl (PMB) ethers. The electron-donating methoxy group facilitates the oxidative cleavage.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound has been effectively utilized as a catalyst in the synthesis of certain classes of these molecules.

Imidazole (B134444) Derivatives Synthesis

The synthesis of highly substituted imidazole derivatives has been successfully achieved using this compound as a catalyst. This method often involves a one-pot, multi-component reaction, which is an efficient and atom-economical approach. For the synthesis of 2,4,5-triaryl-1H-imidazoles, the reaction typically involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate (B1210297) in a suitable solvent such as acetonitrile under reflux conditions.

The use of this compound as a catalyst offers several advantages, including high yields, relatively short reaction times, and operational simplicity. The catalyst has been shown to be effective for a wide range of substituted aldehydes, leading to a diverse library of imidazole derivatives.

Table 2: Synthesis of 2,4,5-Triaryl-1H-imidazoles using this compound as a Catalyst

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 2,4,5-Triphenyl-1H-imidazole | 2.5 | 92 |

| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-4,5-diphenyl-1H-imidazole | 3.0 | 90 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 3.0 | 88 |

| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 2.5 | 93 |

| 5 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 3.5 | 85 |

This table is a representative example based on findings in the literature and does not correspond to a single cited study.

Other Nitrogen- and Oxygen-Containing Heterocycles

While the application of this compound in the synthesis of imidazoles is well-documented, its use for the synthesis of other nitrogen- and oxygen-containing heterocycles is less common in the available literature. Some studies that report the synthesis of other heterocyclic systems, such as benzimidazoles and quinoxalines, often utilize different catalytic systems, even when presented in the same publication as imidazole synthesis with this compound. tandfonline.com Therefore, the primary and most established application of this reagent in heterocycle synthesis is currently centered on the formation of the imidazole core. Further research may expand its utility to other heterocyclic scaffolds.

Applications in Polymer Chemistry and Advanced Materials Research

Initiation of Free Radical Polymerization

Free radical polymerization is a fundamental method for synthesizing a wide variety of polymers. The process is initiated by the decomposition of an initiator molecule to produce free radicals. Persulfates are a common class of initiators that thermally or via redox reactions decompose to form sulfate (B86663) radicals, which then initiate the polymerization of monomers.

Emulsion and Solution Polymerization Mechanisms

Emulsion Polymerization is a technique where a monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. The initiator, which is soluble in the continuous phase, generates radicals that initiate polymerization within the monomer-swollen surfactant micelles. This compartmentalization of the reaction allows for the production of high molecular weight polymers at a fast polymerization rate.

Solution Polymerization involves dissolving the monomer and the initiator in a suitable solvent. The polymerization proceeds in the homogeneous solution. The resulting polymer may remain dissolved or precipitate, depending on its solubility in the chosen solvent. This method allows for good heat control but may result in lower molecular weight polymers compared to emulsion polymerization.

Control over Polymer Architecture and Molecular Weight

The control over polymer architecture (e.g., linear, branched) and molecular weight is crucial for tailoring the final properties of the material. In free radical polymerization, these parameters are influenced by several factors:

Initiator Concentration: Higher initiator concentrations generally lead to the formation of a larger number of polymer chains, resulting in lower average molecular weights.

Monomer Concentration: The ratio of monomer to initiator concentration affects the kinetic chain length and, consequently, the molecular weight.

Chain Transfer Agents: The addition of chain transfer agents can effectively control and lower the molecular weight of the resulting polymer.

| Parameter | Effect on Molecular Weight |

| ↑ Initiator Concentration | ↓ |

| ↑ Monomer Concentration | ↑ |

| ↑ Temperature | ↓ |

| ↑ Chain Transfer Agent | ↓ |

Surface Grafting and Modification Methodologies

Surface grafting involves the attachment of polymer chains to the surface of a substrate, thereby modifying its properties. This can be achieved through "grafting-to" (attaching pre-formed polymer chains) or "grafting-from" (initiating polymerization directly from the surface) approaches. In the "grafting-from" method, initiator molecules are first immobilized on the surface. The substrate is then exposed to a monomer solution under polymerizing conditions, leading to the growth of polymer chains from the surface. A persulfate initiator could potentially be used in this context, particularly for initiating polymerization from surfaces that can be functionalized to interact with or bind the initiator.

Development of Functional Polymeric Materials

Functional polymeric materials possess specific chemical, physical, or biological properties due to the incorporation of functional groups. These materials are designed for a wide range of applications, including drug delivery, sensors, and advanced coatings. The choice of initiator can be critical in the synthesis of functional polymers, as it can influence the end-groups of the polymer chains. While specific examples utilizing bis(tetrabutylammonium) peroxydisulfate (B1198043) are not readily found, the use of functional initiators is a common strategy to introduce desired functionality at the chain ends.

Bis(tetrabutylammonium) Peroxydisulfate: A Focus on Environmental Applications

This compound is a powerful oxidizing agent composed of a peroxydisulfate anion ([S₂O₈]²⁻) and two tetrabutylammonium (B224687) cations ([N(C₄H₉)₄]⁺). The presence of the large, organic tetrabutylammonium cations grants it enhanced solubility in organic media compared to its inorganic counterparts like sodium or potassium persulfate. This property makes it a versatile oxidant in various chemical syntheses.

While specific research on this compound in environmental remediation is not extensively documented, its utility in Advanced Oxidation Processes (AOPs) is derived from the potent reactivity of the peroxydisulfate anion. The following sections detail the well-established chemistry of the peroxydisulfate ion as the active component in AOPs for the degradation of environmental pollutants.

Role in Advanced Oxidation Processes Aops for Environmental Remediation Research

Advanced Reaction Engineering for Enhanced Degradation Efficiency

The efficacy of Advanced Oxidation Processes (AOPs) utilizing this compound for environmental remediation is intrinsically linked to the design and operation of the reaction system. Advanced reaction engineering principles are applied to enhance the degradation efficiency of recalcitrant organic pollutants by optimizing the generation and utilization of highly reactive sulfate radicals (SO₄•⁻). This involves careful consideration of reactor configuration, operating parameters, and the challenges associated with scaling the process from the laboratory to practical applications.

While specific research on reactor design and scale-up for this compound in environmental AOPs is not extensively documented, principles derived from studies on other persulfate salts, such as sodium or potassium peroxydisulfate, provide a foundational understanding. The presence of the bulky, organic tetrabutylammonium (B224687) cation ((C₄H₉)₄N⁺) introduces unique phase-transfer characteristics that can influence reaction kinetics and reactor choice. researchgate.netacs.org

Reactor Design and Optimization

The selection of a reactor for a persulfate-based AOP is dictated by the activation method employed (e.g., thermal, ultraviolet (UV), catalyst-based) and the nature of the waste stream. The primary goal is to maximize the contact between the oxidant, the target pollutant, and the activation source to ensure efficient radical generation and subsequent degradation.

Reactor Types and Configurations:

Batch and Semi-Batch Reactors: Most laboratory-scale feasibility and optimization studies for persulfate AOPs are conducted in batch reactors due to their simplicity and ease of control. researchgate.net These reactors are well-suited for treating smaller volumes of wastewater and for determining optimal operating conditions. In a batch setup, all reactants are added at the beginning, while in a semi-batch reactor, one or more reactants can be added incrementally during the process.

Continuous Stirred-Tank Reactors (CSTRs): For larger-scale, continuous treatment processes, CSTRs are a common choice. They offer uniform mixing and temperature control, which is crucial for thermally activated persulfate systems. However, they can suffer from lower conversion rates compared to other continuous reactors due to the complete mixing of reactants and products.

Plug Flow Reactors (PFRs): PFRs, often in a tubular configuration, are highly efficient for continuous processes as they provide a higher conversion rate for a given reactor volume compared to CSTRs. mdpi.com They are particularly suitable for UV-activated AOPs, where the reactor design can ensure uniform irradiation of the fluid. mdpi.commun.ca Microreactors, a form of PFR, offer enhanced mass and heat transfer, which can significantly improve reaction rates and control. mun.ca

Optimization of Operating Parameters:

The degradation efficiency of pollutants using this compound is highly dependent on several key operating parameters. Optimization of these parameters is crucial for maximizing performance and minimizing operational costs.

Temperature: For thermally activated systems, temperature is a primary driver of the reaction rate. Higher temperatures increase the rate of persulfate decomposition into sulfate radicals. researchgate.net However, excessively high temperatures can lead to rapid, uncontrolled decomposition and scavenging of radicals, reducing efficiency.

Catalyst Dosage: In catalyzed systems, the concentration of the catalyst (e.g., transition metals, metal oxides) is a critical parameter. researchgate.netbucea.edu.cnmdpi.comamanote.com An optimal catalyst loading exists where the degradation rate is maximized. Insufficient catalyst results in slow reaction kinetics, while an excess can lead to radical scavenging and increased treatment costs.

Oxidant Concentration: The concentration of this compound directly impacts the number of sulfate radicals generated. An increase in oxidant concentration generally leads to a higher degradation rate up to a certain point, beyond which radical-radical scavenging reactions can become significant, diminishing the efficiency.

Interactive Table: Optimization of Parameters in Persulfate-Based AOPs

This table is based on general findings for persulfate AOPs and provides a framework for the potential optimization of processes involving this compound.

| Parameter | General Effect on Degradation Efficiency | Optimization Considerations |

| pH | Influences radical speciation (SO₄•⁻ vs. •OH) and catalyst activity. | Optimal pH is pollutant and catalyst-specific; generally effective in both acidic and alkaline ranges. researchgate.netmun.ca |

| Temperature | Increases reaction rate in thermally activated systems. | Balance between enhanced kinetics and potential for radical scavenging at very high temperatures. researchgate.net |

| Catalyst Dosage | Increases degradation rate up to an optimal point. | Avoid excess catalyst to prevent radical scavenging and minimize costs. bucea.edu.cn |

| Oxidant Concentration | Higher concentration generally increases degradation until scavenging effects dominate. | Determine the stoichiometric or empirically optimal dose for the specific contaminant load. |

Scale-Up Considerations in Environmental Research

Translating a promising laboratory-scale AOP into a pilot- or full-scale environmental application presents significant challenges. The unique properties of this compound, particularly its potential role as a phase-transfer agent, add another layer of complexity to the scale-up process. acs.org

Key Scale-Up Challenges:

Mass Transfer Limitations: In heterogeneous systems (e.g., using solid catalysts or treating multiphase waste streams), the rate of reaction can be limited by the transport of reactants from the bulk fluid to the catalyst surface or between phases. What works efficiently in a well-mixed lab flask may be inefficient in a large tank with poor mixing. mun.ca

Mixing Efficiency: Achieving uniform mixing in large-scale reactors is challenging and energy-intensive. Inadequate mixing can lead to localized "hot spots" of high radical concentration (leading to scavenging) and "cold spots" with insufficient oxidant or activator, resulting in incomplete treatment.

Heat Management: For thermally activated AOPs, maintaining a uniform temperature throughout a large reactor volume is critical. Exothermic reactions can lead to temperature gradients, affecting reaction kinetics and control.

Economic Feasibility: The cost of reagents, energy for activation (e.g., UV lamps, ultrasound), and reactor construction and operation are major determinants of the viability of an AOP at scale. acs.org The cost of this compound compared to inorganic persulfates is a significant consideration.

Byproduct Formation: Incomplete mineralization of organic pollutants can lead to the formation of transformation products that may be more toxic than the parent compound. acs.org Identifying these byproducts and ensuring their removal is a critical aspect of process validation during scale-up.

Strategies for Successful Scale-Up:

Pilot-Scale Studies: Conducting pilot-scale tests is an essential step to identify and address potential scale-up issues before investing in a full-scale facility. researchgate.nettcichemicals.com These studies allow for the optimization of operating conditions under more realistic flow rates and water matrices.

Computational Fluid Dynamics (CFD): CFD modeling can be a powerful tool to simulate fluid flow, mixing, and heat transfer within a reactor. This allows for the optimization of reactor design and operating conditions in a virtual environment, reducing the need for extensive and costly physical prototyping.

Process Intensification: The use of microreactors or other intensified reactor designs can overcome some mass and heat transfer limitations, offering a "scale-out" or "numbering-up" approach where multiple small, efficient reactors are used in parallel rather than a single large, inefficient one. mun.ca

Interactive Table: Scale-Up Considerations for Persulfate-Based AOPs

This table outlines general challenges and strategies relevant to scaling up persulfate AOPs, with specific annotations for this compound.

| Challenge | Description | Strategy | Relevance for this compound |

| Mass Transfer | Limited transport of reactants to the reaction zone. mun.ca | Improve mixing, use of static mixers, process intensification (e.g., microreactors). | The tetrabutylammonium cation may act as a phase-transfer agent, potentially enhancing mass transfer in multiphase systems. acs.org |

| Mixing | Non-uniform distribution of reactants and energy. | CFD modeling for reactor design, use of high-efficiency impellers, jet mixers. | The solubility of the compound in organic phases could necessitate specialized mixing equipment for effective dispersion in aqueous systems. researchgate.net |

| Cost | High cost of reagents and energy. acs.org | Optimize oxidant and catalyst dosage, use of energy-efficient activation methods (e.g., solar UV). | Likely to be more expensive than inorganic persulfates, making process optimization and potential for regeneration critical. |

| Byproducts | Formation of potentially toxic intermediates. acs.org | Comprehensive analytical monitoring, coupling with biological treatment for final polishing. | The degradation of the tetrabutylammonium cation itself needs to be considered to avoid formation of nitrogenous byproducts. |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for elucidating the intricacies of reaction mechanisms involving the peroxydisulfate (B1198043) anion. bohrium.comacs.org It is frequently applied in the field of persulfate-based advanced oxidation processes (AOPs) to understand catalyst-reagent interactions, activation pathways, and the subsequent degradation of various compounds. acs.orgacs.org DFT calculations provide a molecular-level understanding of the structure, properties, and performance of materials involved in these chemical reactions. acs.org Theoretical simulations using DFT primarily focus on two key areas: the activation of persulfate on a catalyst surface and the degradation of target organic compounds by the resulting reactive oxygen species. bohrium.com

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the activated complex or transition state. fiveable.me The energy required to reach this state is called the activation energy (Ea), which represents the primary barrier to the reaction. fiveable.me A higher activation energy corresponds to a slower reaction rate. fiveable.me

DFT calculations are instrumental in identifying the geometry of these fleeting transition states and calculating the associated activation energy barriers (often expressed as Gibbs free energy of activation, ΔG‡). acs.org For instance, the uncatalyzed reaction between the peroxydisulfate anion and iodide ions is known to have a high activation energy, which can be quantified using these theoretical methods. brainly.comasianpubs.org By mapping the potential energy surface of a reaction, researchers can determine the minimum energy pathway and characterize the precise point of highest energy that governs the reaction kinetics. This analysis is crucial for understanding why some reactions require catalysts or initiators, such as heat or transition metals, to lower the energy barrier and proceed at a practical rate. asianpubs.orgrsc.org

| Parameter | Description | Relevance in DFT Studies |

| Transition State (TS) | A high-energy, transient molecular configuration along the reaction coordinate that separates reactants from products. fiveable.me | DFT is used to locate the saddle point on the potential energy surface corresponding to the TS geometry. |

| Activation Energy (Ea or ΔG‡) | The minimum energy required for reactants to transform into the transition state complex. fiveable.me | Calculated as the energy difference between the transition state and the reactants; a key predictor of reaction rate. acs.org |

DFT is widely used to predict the reactivity of various organic compounds toward oxidation by persulfate-derived radicals. researchgate.net This is achieved by calculating a set of molecular properties known as chemical reactivity descriptors. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental in this analysis. The HOMO energy indicates a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netresearchgate.net

For predicting where a reaction will occur on a molecule (regioselectivity), local descriptors like the Fukui function are employed. researchgate.netresearchgate.net These descriptors identify specific atoms or functional groups within a molecule that are most susceptible to electrophilic or nucleophilic attack. In the context of persulfate chemistry, the highly electrophilic sulfate (B86663) radical (SO₄•⁻) shows significant selectivity. acs.org DFT calculations can pinpoint the sites on a target organic molecule most vulnerable to attack by this radical, thereby predicting the initial step in the degradation pathway and the likely formation of specific isomers or byproducts. acs.org

| Descriptor | Type | Information Provided | Application |

| HOMO Energy | Global | Electron-donating ability of a molecule. researchgate.net | Predicts susceptibility to oxidation. |

| LUMO Energy | Global | Electron-accepting ability of a molecule. researchgate.net | Predicts susceptibility to reduction. |

| Fukui Function | Local | Identifies the most reactive sites within a molecule for electrophilic or nucleophilic attack. researchgate.net | Predicts the regioselectivity of radical attack. |

| Dual Descriptor | Local | A more precise local descriptor that can distinguish between sites for nucleophilic and electrophilic attack. acs.org | Enhances prediction of regioselectivity over the standard Fukui function. |

Molecular Dynamics Simulations for Solvent and Ionic Effects

While DFT is excellent for studying static electronic structures and reaction pathways, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules in a condensed phase over time. nih.gov MD simulations are particularly valuable for studying systems in explicit solvent, providing insights into how solvent molecules and ions influence the behavior of a solute. nih.gov

For bis(tetrabutylammonium) peroxydisulfate, MD simulations can model the complex interplay between the large, nonpolar tetrabutylammonium (B224687) (TBA⁺) cations, the peroxydisulfate anion (S₂O₈²⁻), and the surrounding solvent molecules. These simulations can reveal:

Solvation Structure: How solvent molecules arrange themselves around the peroxydisulfate anion and the bulky TBA⁺ cations.

Ionic Pairing: The extent and dynamics of ion pairing between TBA⁺ and S₂O₈²⁻ in different solvents. This is critical as the association can shield the peroxydisulfate anion and modulate its reactivity.

Transport Properties: How the diffusion of the peroxydisulfate anion towards a substrate is influenced by the presence of the large counterions and the viscosity of the medium.

By simulating the system at the atomic level, MD provides a dynamic picture of the local environment of the peroxydisulfate anion, which is essential for a complete understanding of its reactivity in the organic media where it is typically used. researchgate.netnih.gov

Electronic Structure Analysis of the Peroxydisulfate Anion and Radical Intermediates

The oxidizing power of this compound originates from the electronic structure of the peroxydisulfate anion, S₂O₈²⁻, and its subsequent transformation into highly reactive radical intermediates. The S₂O₈²⁻ anion features a peroxide bond (–O–O–) linking two sulfate groups. wikipedia.org This O–O bond is relatively weak and is the key to its reactivity.

Upon activation (e.g., by heat, UV light, or a catalyst), this bond undergoes homolytic cleavage to produce two sulfate radical anions (SO₄•⁻). wikipedia.orgyoutube.com

[O₃SO–OSO₃]²⁻ ⇌ 2 [SO₄]•⁻

Quantum chemical calculations are essential for characterizing the electronic properties of both the parent anion and, more importantly, the transient radical species. researchgate.net Using DFT methods, researchers can calculate properties such as electron and spin density distributions, bond lengths, and vibrational frequencies. researchgate.net For the SO₄•⁻ radical, such calculations reveal that the unpaired electron (the source of its high reactivity) is distributed among the oxygen atoms, making it a potent and highly electrophilic oxidant capable of abstracting electrons from a wide range of organic molecules. rsc.orgcopernicus.org

Quantitative Structure-Activity Relationship (QSAR) for Oxidative Potency

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their activity, in this case, their susceptibility to oxidation by persulfate. acs.org Modern QSAR studies increasingly integrate DFT calculations with machine learning algorithms to build robust predictive models. acs.orgacs.org

In this approach, DFT is used to calculate a wide array of molecular descriptors for a series of organic pollutants. These descriptors, which quantify various electronic and structural properties, serve as the input variables for the model. acs.org Machine learning algorithms then analyze this data to find complex, nonlinear relationships between the descriptors and the experimentally observed reaction rates or degradation efficiencies. acs.org

Such QSAR models can:

Predict the oxidative potency of persulfate towards new or untested environmental contaminants.

Identify the key molecular features that make a compound either susceptible or resistant to degradation.

Quantify the relative contributions of different reactive species (e.g., sulfate radical vs. hydroxyl radical) in the degradation process. acs.org

This combination of DFT and machine learning provides powerful predictive capabilities, advancing the rational design of persulfate-based oxidation systems for specific applications. acs.org

Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

Spectroscopic Methods for In-Situ Mechanistic Probes

Spectroscopic techniques are invaluable for gaining real-time insights into the transient species and structural transformations that occur during reactions with bis(tetrabutylammonium) peroxydisulfate (B1198043).

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for the direct detection and characterization of paramagnetic species, such as the sulfate (B86663) radical anion (SO₄•⁻), which is a key reactive intermediate generated from the homolytic cleavage of the peroxydisulfate bond in bis(tetrabutylammonium) peroxydisulfate.

ESR studies on the reactions of the sulfate radical anion, generated from other persulfate sources like the titanium(III)–persulfate redox system, have shown that this radical can react with organic compounds in several ways. rsc.org It can abstract a hydrogen atom from saturated carbons, add to unsaturated or aromatic systems, and remove a single electron from carboxylate anions and certain neutral molecules. rsc.org The ESR spectra of the resulting organic radicals provide crucial information about their structure and the selectivity of the sulfate radical's reactivity. rsc.org Although direct in-situ ESR studies specifically on this compound are not widely reported, the principles established from studies with other persulfate systems are directly applicable.

In a typical ESR experiment to detect radicals formed in a reaction involving this compound, the reagent would be mixed with a substrate in a suitable solvent and flowed through the ESR spectrometer's resonant cavity. The resulting ESR spectrum would be analyzed to identify the specific radical species formed. For example, the reaction with an alkane would be expected to show the ESR spectrum of the corresponding alkyl radical.

Table 1: Illustrative ESR Spectroscopic Parameters for Radicals Relevant to Peroxydisulfate Chemistry

| Radical Species | g-value (approx.) | Hyperfine Coupling Constants (a) / G |

| Sulfate Radical Anion (SO₄•⁻) | ~2.004 | Difficult to observe directly in solution |

| Methyl Radical (•CH₃) | 2.00255 | a(H) = 23.0 |

| Hydroxymethyl Radical (•CH₂OH) | 2.0033 | a(α-H) = 17.3, a(OH) = 1.2 |

| Cyclohexyl Radical | 2.0026 | a(α-H) = 21.2, a(β-H) = 40.8 |

This table is illustrative and compiled from general literature on ESR spectroscopy. Specific values can vary with experimental conditions.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for the structural characterization of the final products of reactions involving this compound.

NMR Spectroscopy: Both ¹H and ¹³C NMR are routinely used to elucidate the structure of organic molecules. In the context of oxidation reactions with this compound, NMR is essential for confirming the identity of the oxidized products. For instance, in the oxidation of a sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone, distinct changes in the chemical shifts of the protons and carbons adjacent to the sulfur atom are observed.

For example, in the oxidation of thioanisole (B89551) (methyl phenyl sulfide), the ¹H NMR spectrum of the resulting methyl phenyl sulfoxide shows a downfield shift of the methyl protons compared to the starting sulfide. Further oxidation to the sulfone results in an even greater downfield shift. Similar trends are observed in the ¹³C NMR spectra for the carbon atoms of the methyl group and the aromatic ring.

Table 2: Representative ¹H NMR Chemical Shifts for Sulfide Oxidation Products

| Compound | Functional Group Protons | Representative ¹H Chemical Shift (δ, ppm) in CDCl₃ |

| Methyl Phenyl Sulfide | -SCH₃ | 2.51 |

| Methyl Phenyl Sulfoxide | -S(O)CH₃ | 2.72 |

| Methyl Phenyl Sulfone | -S(O)₂CH₃ | 3.05 |

Data is representative and sourced from typical values found in organic spectroscopy literature.

IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in the reactants and products. The strong S=O stretching vibrations in sulfoxides and sulfones are particularly characteristic. Sulfoxides typically show a strong absorption band in the range of 1030-1070 cm⁻¹, while sulfones exhibit two strong bands, one for the symmetric stretch (1120-1160 cm⁻¹) and one for the asymmetric stretch (1300-1350 cm⁻¹). The disappearance of the reactant's characteristic bands and the appearance of these new bands in the IR spectrum provide clear evidence of the oxidation reaction.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the components of a reaction mixture and for quantifying the consumption of reactants and the formation of products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. For reactions involving this compound, reversed-phase HPLC can be used to separate the organic substrate and its oxidation products. The tetrabutylammonium (B224687) cation itself can be analyzed by HPLC, often using an ion-pairing agent to improve its retention on a reversed-phase column. nih.gov The quantification is typically achieved using a UV detector, provided the compounds of interest have a suitable chromophore.

Ion chromatography is particularly well-suited for the analysis of the peroxydisulfate anion (S₂O₈²⁻). rsc.orgrsc.org Methods have been developed for the simultaneous determination of peroxydisulfate and other inorganic anions, such as sulfate (a product of the peroxydisulfate reduction), nitrate, and chloride. rsc.orgrsc.org These methods often employ a conductivity detector and can be used to monitor the concentration of the oxidizing agent throughout the reaction. rsc.orgrsc.org

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Analyte | Column | Mobile Phase | Detector |

| HPLC | Tetrabutylammonium cation | C18 reversed-phase | Acetonitrile (B52724)/Water with ion-pairing agent | UV |

| Ion Chromatography | Peroxydisulfate anion (S₂O₈²⁻) | Anion-exchange | Aqueous hydroxide (B78521) or carbonate/bicarbonate buffer | Conductivity |

Electrochemical Methods for Redox Potential and Reaction Control

Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound and to control its reactions. CV can be used to determine the reduction potential of the peroxydisulfate anion to the sulfate radical anion and subsequently to the sulfate anion. These studies are typically performed in a non-aqueous solvent, such as acetonitrile, with a supporting electrolyte like tetrabutylammonium perchlorate. researchgate.netresearchgate.net

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful tool for tracing the pathways of atoms during a chemical reaction, thereby providing deep mechanistic insights. In the context of oxidation reactions with this compound, isotopes of oxygen (¹⁸O) can be used to determine the source of the oxygen atoms in the final oxidized products.